molecular formula C12H15F11 B12086997 Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- CAS No. 1980053-95-9

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-

Cat. No.: B12086997
CAS No.: 1980053-95-9
M. Wt: 368.23 g/mol
InChI Key: QLHPCXQRDNZMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is a fluorinated hydrocarbon with the molecular formula C12H15F11. This compound is part of the perfluoroalkane family, where hydrogen atoms are replaced by fluorine atoms. Fluorinated hydrocarbons are known for their unique properties, such as high thermal stability, chemical inertness, and low surface energy, making them valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- typically involves the fluorination of dodecane. One common method is the direct fluorination process, where dodecane is reacted with elemental fluorine (F2) under controlled conditions. This reaction requires a catalyst, such as cobalt trifluoride (CoF3), to facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction is exothermic and must be carefully controlled to prevent side reactions and ensure complete fluorination.

Industrial Production Methods

In industrial settings, the production of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The process involves the continuous flow of dodecane and fluorine gas through the reactor, with precise temperature and pressure control to optimize the yield and purity of the product. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms, and electrophilic substitution, where an electrophile attacks the carbon-fluorine bond.

Common Reagents and Conditions

Common reagents used in the reactions of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- include nucleophiles such as hydroxide ions (OH-), amines (NH2R), and thiols (SHR). The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN), under mild to moderate temperatures to prevent the decomposition of the compound.

Major Products Formed

The major products formed from the substitution reactions of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- depend on the nature of the nucleophile or electrophile used. For example, reaction with hydroxide ions results in the formation of partially fluorinated alcohols, while reaction with amines produces fluorinated amines.

Scientific Research Applications

Chemistry

In chemistry, Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is used as a solvent and reagent in various organic synthesis reactions. Its unique properties, such as high thermal stability and chemical inertness, make it suitable for reactions that require harsh conditions.

Biology

In biological research, fluorinated hydrocarbons like Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- are used as tracers and probes in imaging studies. Their ability to resist metabolic degradation and their distinct spectral properties allow for precise tracking and visualization of biological processes.

Medicine

In medicine, fluorinated compounds are explored for their potential use in drug delivery systems. The high lipophilicity and stability of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- make it a candidate for encapsulating and transporting hydrophobic drugs to targeted sites within the body.

Industry

Industrially, Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is used as a lubricant and coolant in high-performance machinery. Its low surface energy and high thermal stability ensure efficient operation and longevity of mechanical components.

Mechanism of Action

The mechanism of action of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is primarily attributed to its fluorine atoms. Fluorine’s high electronegativity and small atomic size allow it to form strong carbon-fluorine bonds, which contribute to the compound’s stability and inertness. These properties enable the compound to resist chemical and thermal degradation, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: Another fluorinated hydrocarbon with similar properties but includes an iodine atom, which can alter its reactivity and applications.

    2-Trifluoromethyl-1,1,1,2,3,3,4,4,5,5,5-undecafluoropentane: A compound with a similar fluorination pattern but a different carbon chain length, affecting its physical and chemical properties.

    Perfluorohexane: A fully fluorinated hydrocarbon with a shorter carbon chain, used in similar applications but with different performance characteristics.

Uniqueness

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- stands out due to its specific carbon chain length and degree of fluorination, which provide a unique balance of properties such as thermal stability, chemical inertness, and low surface energy. These characteristics make it particularly suitable for specialized applications in various fields.

Properties

CAS No.

1980053-95-9

Molecular Formula

C12H15F11

Molecular Weight

368.23 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluorododecane

InChI

InChI=1S/C12H15F11/c1-2-3-4-5-6-7-8(13,14)9(15,16)10(17,18)11(19,20)12(21,22)23/h2-7H2,1H3

InChI Key

QLHPCXQRDNZMNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.